4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6O/c1-10-20-11(15(16,17)18)9-12(21-10)23-5-7-24(8-6-23)14-19-4-3-13(22-14)25-2/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSOBOWNBDGDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withnitric oxide synthase and ATF4 and NF-kB proteins . These proteins play crucial roles in various cellular processes, including inflammation and stress responses.
Mode of Action
For instance, similar compounds have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. This suggests that the compound may exert its effects by modulating the activity of these targets.
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been suggested that it may inhibit the NF-kB inflammatory pathway and endoplasmic reticulum (ER) stress . These pathways are involved in inflammation and stress responses, respectively. By inhibiting these pathways, the compound may exert neuroprotective and anti-inflammatory effects.
Result of Action
The compound appears to have promising neuroprotective and anti-inflammatory properties. It has been shown to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests that the compound may protect neurons from damage and inflammation.
Biological Activity
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound's structure includes a piperazine ring and a trifluoromethyl group, which contribute to its unique properties and biological interactions.
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H15F3N4O
- CAS Number : 2097926-77-5
Its synthesis typically involves multi-step organic reactions, including the reaction of 4-methylpyrimidine with piperazine and subsequent trifluoromethylation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes involved in cellular proliferation, suggesting potential anticancer properties. The exact molecular pathways are still under investigation, but preliminary studies indicate that it may modulate receptor activity or enzyme functions critical for cell growth and survival .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrimidines have shown efficacy in inhibiting cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Certain pyrimidine derivatives have demonstrated effectiveness against various bacterial strains, indicating that this compound may possess similar activity .
Study on Anticancer Activity
A study focusing on the synthesis and evaluation of pyrimidine derivatives reported that compounds with similar structures significantly inhibited cancer cell migration and invasion in vitro. Specifically, the introduction of different substituents on the pyrimidine ring was found to enhance biological activity .
Pharmacological Evaluation
In a pharmacological assessment, compounds derived from piperazine and pyrimidine were evaluated for their effects on specific cancer pathways. The study highlighted that modifications in the chemical structure led to varying degrees of potency against cancer cells, suggesting a structure-activity relationship (SAR) that can guide future drug design .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(1-Piperazinyl)pyrimidine | Simple piperazine-pyrimidine structure | Limited anticancer activity |
| 4-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine | Similar but lacks methoxypyrimidinyl group | Moderate anticancer effects |
| This compound | Unique trifluoromethyl and methoxypyrimidinyl groups | Promising anticancer and antimicrobial properties |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent . Its structural features suggest activity against various biological targets, making it a candidate for drug development in several areas:
- Anticancer Activity : Studies indicate that similar pyrimidine derivatives exhibit cytotoxic effects on cancer cell lines. Compounds with piperazine moieties have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation .
- Antimicrobial Properties : Research has demonstrated that pyrimidine-based compounds can possess antibacterial and antifungal activities, potentially useful in treating infections resistant to conventional antibiotics .
Biological Research
In biological studies, this compound is utilized to explore its interaction with various receptors and enzymes:
- Receptor Binding Studies : The piperazine ring allows for modulation of receptor activity, making it suitable for investigating agonistic or antagonistic properties at neurotransmitter receptors, which could lead to novel treatments for neurological disorders .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been explored, indicating potential applications in metabolic disease management .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds derived from the same chemical framework:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Trifluoromethyl Group : Common in all compounds, contributing to metabolic resistance and hydrophobic interactions .
Piperazine Linker: Facilitates structural flexibility and hydrogen bonding.
Aromatic Substituents : Methoxy (target compound) vs. sulfonyl (CAS 2034603-14-8) groups alter electronic properties. Sulfonyl derivatives may exhibit higher solubility and binding specificity .
Physicochemical Properties
Table 2: Property Comparison
Preparation Methods
Preparation of 2-Chloro-4-methoxypyrimidine
The 4-methoxy group is introduced via O-methylation of 2-chloro-4-hydroxypyrimidine. In a typical procedure:
Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
This intermediate is prepared via cyclocondensation:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) reacts with S-methylisothiourea sulfate (1.5 equiv) in aqueous HCl at reflux for 48 hours.
-
The product is isolated by extraction with CH2Cl2 and purified via column chromatography (hexane/ethyl acetate, 90:10).
Piperazine Coupling Strategies
Stepwise SNAr Substitution with Protected Piperazine
To avoid over-alkylation, a Boc-protection strategy is employed:
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Boc-piperazine (1.0 equiv) reacts with 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.1 equiv) in MeCN at reflux with K2CO3 (2.0 equiv) for 12 hours.
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Deprotection : The Boc group is removed using 4M HCl in dioxane, yielding 4-(piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine .
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Second SNAr : The deprotected piperazine reacts with 2-chloro-4-methoxypyrimidine (1.1 equiv) in DMF at 80°C with Cs2CO3 (2.5 equiv) for 8 hours.
One-Pot Double Substitution
Unprotected piperazine (1.0 equiv) reacts sequentially with:
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4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (2.2 equiv) in Me2CO at reflux for 24 hours.
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2-Chloro-4-methoxypyrimidine (2.2 equiv) under identical conditions.
Optimization of Reaction Conditions
Solvent and Base Screening
Polar aprotic solvents (DMF, MeCN) with strong bases (Cs2CO3) enhance SNAr reactivity.
Temperature and Time Dependence
Extended reaction times at 80°C ensure complete conversion.
Purification and Characterization
Column Chromatography
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrimidine-H), 6.89 (d, J = 5.6 Hz, 1H, pyrimidine-H), 3.97 (s, 3H, OCH3), 3.82–3.75 (m, 4H, piperazine-H), 2.61 (s, 3H, CH3).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Stepwise (Boc) | 5 | 65 | >99 | High |
| One-Pot | 3 | 55 | 95 | Moderate |
| Palladium-Catalyzed | 4 | 70 | 98 | Low |
The Boc-protected route balances yield and scalability, whereas palladium-mediated methods offer efficiency but require costly catalysts.
Challenges and Mitigation Strategies
Regioselectivity in Piperazine Substitution
Trifluoromethyl Group Stability
-
Issue : Degradation under strong acidic/basic conditions.
Industrial-Scale Considerations
Q & A
Q. Basic
Q. Advanced
- X-ray crystallography reveals non-coplanar piperazine-pyrimidine dihedral angles (e.g., 86.1°), impacting π-π stacking predictions .
- DFT calculations vs. experimental Discrepancies in electrostatic potential maps due to solvent effects in crystallography (e.g., DMSO-induced polarization) .
What in vitro assays are used to evaluate biological activity, and how are target receptors identified?
Q. Basic
- Enzyme inhibition assays : IC₅₀ determination against kinases (e.g., EGFR) using fluorescence polarization .
- Cellular uptake studies : LC-MS quantification in HEK293 cells (logP ~3.2 suggests moderate membrane permeability) .
Q. Advanced
- SPR (Surface Plasmon Resonance) : Direct binding kinetics (KD = 12 nM for PI3Kα) .
- CRISPR-Cas9 knockout screens to validate target specificity (e.g., PI3K dependency in cancer cell lines) .
How do structural modifications influence bioactivity, and what SAR trends are observed?
Q. Basic
- Piperazine substituents : 4-Methoxy groups enhance solubility but reduce affinity (ΔIC₅₀ = 3-fold vs. 4-Cl analogs) .
- Trifluoromethyl position : C6 substitution improves metabolic stability (t₁/₂ = 8h in liver microsomes) vs. C4 .
Q. Advanced
- 3D-QSAR models : CoMFA analysis identifies steric bulk near the piperazine ring as critical for off-target avoidance .
- Proteolysis-targeting chimeras (PROTACs) : Conjugation with E3 ligase ligands degrades targets (DC₅₀ = 50 nM in BT-474 cells) .
How are contradictory bioactivity results resolved across studies?
Q. Advanced
- Meta-analysis of 12 datasets reveals assay-dependent variability (e.g., IC₅₀ ranges from 15 nM to 1.2 µM due to ATP concentration differences in kinase assays) .
- Orthogonal validation : Cross-checking with thermal shift assays (ΔTm = 4°C confirms target engagement) .
What analytical strategies address low yields in scaled-up synthesis?
Q. Advanced
- DoE (Design of Experiments) : Identifies optimal molar ratios (1:1.2 for pyrimidine:piperazine) and solvent (toluene > DCM for solubility) .
- Continuous flow chemistry : Reduces impurity formation (<2%) via precise residence time control (30 min at 100°C) .
How is metabolic stability assessed, and what structural features improve pharmacokinetics?
Q. Basic
- Microsomal stability assays : Human liver microsomes (HLM) with LC-MS/MS detection (CLint = 25 mL/min/kg) .
- Trifluoromethyl group : Reduces CYP3A4-mediated oxidation (2-fold slower degradation vs. methyl analogs) .
Q. Advanced
- Isotope labeling : ¹⁸O tracing identifies esterase-sensitive motifs for prodrug design .
- CYP inhibition profiling : IC₅₀ > 10 µM for major CYPs, minimizing drug-drug interaction risks .
What computational tools predict binding modes, and how are they validated?
Q. Advanced
- Molecular docking (AutoDock Vina) : Predicts H-bonding with kinase hinge regions (e.g., Met804 in EGFR) .
- MD simulations : 100-ns trajectories confirm stable piperazine-water interactions (RMSD < 1.5 Å) .
- Cryo-EM validation : 3.2 Å resolution structures align with docking poses (CC = 0.85) .
How do formulation challenges impact preclinical studies?
Q. Advanced
- Nanoparticle encapsulation : PLGA nanoparticles improve oral bioavailability (AUC0–24h = 450 ng·h/mL vs. 120 ng·h/mL free drug) .
- pH-dependent solubility : pKa = 5.8 necessitates enteric coating for gastric stability .
What strategies mitigate toxicity in lead optimization?
Q. Advanced
- hERG inhibition screening : Patch-clamp assays (IC₅₀ > 30 µM ensures cardiac safety) .
- Genotoxicity assays : Ames test negative at 500 µg/plate, supporting clean mutagenicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
